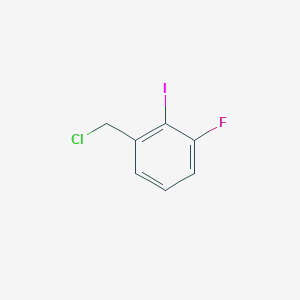

1-(Chloromethyl)-3-fluoro-2-iodobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Chloromethyl)-3-fluoro-2-iodobenzene (CAS: 207552-70-3) is a halogenated aromatic compound with the molecular formula C₇H₅ClFI and a molecular weight of 270.47 g/mol . Its structure features a chloromethyl group (-CH₂Cl) at position 1, fluorine at position 3, and iodine at position 2 on the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive halogens, which enable diverse functionalization pathways. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloromethyl group offers opportunities for nucleophilic substitution or further alkylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-fluoro-2-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the chloromethylation of 3-fluoro-2-iodobenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aromatic pi-electrons then attack the aldehyde, followed by rearomatization of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler benzene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-3-fluoro-2-iodobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of halogenated drug candidates.

Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-fluoro-2-iodobenzene is primarily based on its ability to undergo various chemical reactions due to the presence of reactive halogen atoms. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The fluorine and iodine atoms can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with halogenated benzene derivatives sharing positional or functional similarities (Table 1).

Table 1: Comparison of Key Halogenated Benzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 1-(Chloromethyl)-3-fluoro-2-iodobenzene | 207552-70-3 | C₇H₅ClFI | 270.47 | 1: -CH₂Cl; 2: I; 3: F | Reactive chloromethyl group, bulky iodine |

| 1-Chloro-2-fluoro-3-iodobenzene | 72373-82-1 | C₆H₃ClFI | 266.46 | 1: Cl; 2: F; 3: I | Lacks chloromethyl group; simpler structure |

| 1,3-Dichloro-2-fluoro-5-iodobenzene | 133307-08-1 | C₆H₂Cl₂FI | 300.89 | 1,3: Cl; 2: F; 5: I | Additional chlorine increases polarity |

| 2-Chloro-4-fluoro-1-iodobenzene | 101335-11-9 | C₆H₃ClFI | 266.46 | 1: I; 2: Cl; 4: F | Isomeric halogen arrangement |

| 1-Chloro-2-iodobenzene | 615-41-8 | C₆H₄ClI | 234.45 | 1: Cl; 2: I | No fluorine; lower molecular weight |

Chloromethyl Group vs. Chloro Substituents

The chloromethyl group in this compound is more reactive than simple chloro substituents (e.g., in 1-Chloro-2-iodobenzene) due to the -CH₂Cl moiety’s susceptibility to nucleophilic substitution. For example, the chloromethyl group can undergo reactions with amines or thiols to form secondary or tertiary linkages, a property exploited in drug conjugate synthesis . In contrast, chloro substituents at aromatic positions (e.g., 1-Chloro-2-fluoro-3-iodobenzene) are less reactive in such transformations.

Impact of Iodine

The iodine atom in the target compound increases steric bulk and polarizability compared to bromine or chlorine analogues. This enhances its utility in Ullmann or Sonogashira couplings, where heavy halogens improve reaction efficiency . However, iodine’s size may also reduce solubility in nonpolar solvents compared to lighter halogens.

Fluorine’s Electronic Effects

The fluorine atom at position 3 exerts strong electron-withdrawing effects, activating the benzene ring toward electrophilic substitution at positions ortho/para to it. This contrasts with 1,3-Dichloro-2-fluoro-5-iodobenzene, where dual chlorine substituents amplify electron withdrawal but may hinder regioselectivity .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight (270.47 g/mol) is higher than non-chloromethyl analogues (e.g., 1-Chloro-2-fluoro-3-iodobenzene: 266.46 g/mol) due to the additional -CH₂Cl group .

- Boiling/Melting Points : Halogenated benzenes generally exhibit high melting points due to strong intermolecular forces. The iodine atom’s polarizability likely elevates the target compound’s melting point compared to fluorine-rich analogues.

- Stability : Iodine’s lower bond dissociation energy (vs. Cl or F) may render the compound light-sensitive, necessitating storage in amber glass .

Research and Industrial Relevance

The compound’s unique halogen combination makes it valuable in:

Pharmaceuticals : As a precursor in antibody-drug conjugates (ADCs), leveraging the chloromethyl group for linker attachment .

Agrochemicals : Fluorine and iodine enhance bioactivity in pesticides by improving lipid solubility and target binding .

Material Science : Iodine’s heavy atom effect aids in crystallography for structure determination .

Properties

Molecular Formula |

C7H5ClFI |

|---|---|

Molecular Weight |

270.47 g/mol |

IUPAC Name |

1-(chloromethyl)-3-fluoro-2-iodobenzene |

InChI |

InChI=1S/C7H5ClFI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |

InChI Key |

LZDLOKNHORHYPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.